molecular formula C18H17ClFN5O2S B2405959 3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2034456-45-4

3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2405959
CAS No.: 2034456-45-4
M. Wt: 421.88
InChI Key: BSWBHECFMYNMNK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H17ClFN5O2S and its molecular weight is 421.88. The purity is usually 95%.
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Scientific Research Applications

Applications in Enzyme Inhibition and Cancer Research

Sulfonamide derivatives have been extensively studied for their enzyme inhibitory properties and potential applications in cancer research. For instance, certain sulfonamide compounds demonstrate strong inhibition of carbonic anhydrases, which are therapeutically relevant for conditions like glaucoma, epilepsy, and cancer (Sapegin et al., 2018). These inhibitors can target enzyme prosthetic groups, playing crucial roles in tumor growth and metastasis. Another study highlighted the synthesis of sulfonamide derivatives with potent anti-tumor activities, indicating their significance in developing novel anticancer drugs (Huang et al., 2001).

Antimicrobial and Antifungal Applications

Sulfonamide compounds are also explored for their antimicrobial and antifungal capabilities. For example, certain sulfonamide derivatives have shown promising results against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents (Hassan, 2013). This area of research is crucial for addressing the growing concern of antibiotic resistance.

Anti-inflammatory and Analgesic Research

The synthesis and evaluation of sulfonamide derivatives have also extended to anti-inflammatory and analgesic applications. Some studies report the successful development of sulfonamide compounds that exhibit significant anti-inflammatory and analgesic effects without causing tissue damage, which is a common side effect of many anti-inflammatory drugs (Rathish et al., 2009). These findings underscore the therapeutic potential of sulfonamide derivatives in treating inflammatory conditions and pain management.

Molecular Docking and Drug Design

In addition to their therapeutic applications, sulfonamide derivatives are used in molecular docking studies to explore their potential as drug candidates. For instance, molecular docking studies of certain sulfonamide compounds against specific cancer cell lines or viral enzymes provide valuable insights into their binding affinities and mechanisms of action, guiding the design of more effective therapeutic agents (Putri et al., 2021).

Properties

IUPAC Name

3-chloro-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O2S/c19-14-9-13(3-4-15(14)20)28(26,27)23-7-8-25-18(12-1-2-12)10-16(24-25)17-11-21-5-6-22-17/h3-6,9-12,23H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWBHECFMYNMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.